Terazosin Terazosin Terazosin is a potent and selective α1-adrenergic receptor (α1-AR) antagonist (Kis = 3.28, 0.68, and 1.09 for α1A-, α1B- and α1D-ARs, respectively). It is selective for α1- over α2-AR subtypes (Kis = 1,510, 7.71, and 78.2 nM for A2a-, A2b-, and A2c-ARs, respectively). Terazosin (0.1-30 mg/kg) decreases blood pressure in spontaneously hypertensive rats. It also decreases blood pressure in anesthetized dogs. Formulations containing terazosin are used to treat hypertension and benign prostatic hyperplasia.
Brand Name: Vulcanchem
CAS No.: 63074-08-8
Catalog No.: VC000309
InChI: InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl
Molecular Formula: C19H26ClN5O4
Molecular Weight: 423.898

Terazosin

* For research use only. Not for human or veterinary use.

CAS No.: 63074-08-8

APIs

Catalog No.: VC000309

Molecular Formula: C19H26ClN5O4

Molecular Weight: 423.898

IUPAC Name: [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride

Availability: Please Inquire

Price: Please Inquire

Terazosin - 63074-08-8

CAS No. 63074-08-8
Product Name Terazosin
IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride
Synonyms Terazosin, Hytrin, Zayasel, Terazosine, Flumarc, Fosfomic, Blavin
Molecular Formula C19H26ClN5O4
Molecular Weight 423.898
InChI InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H
InChIKey IWSWDOUXSCRCKW-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl
Appearance Assay:≥98%A crystalline solid
Description Terazosin is a potent and selective α1-adrenergic receptor (α1-AR) antagonist (Kis = 3.28, 0.68, and 1.09 for α1A-, α1B- and α1D-ARs, respectively). It is selective for α1- over α2-AR subtypes (Kis = 1,510, 7.71, and 78.2 nM for A2a-, A2b-, and A2c-ARs, respectively). Terazosin (0.1-30 mg/kg) decreases blood pressure in spontaneously hypertensive rats. It also decreases blood pressure in anesthetized dogs. Formulations containing terazosin are used to treat hypertension and benign prostatic hyperplasia.